TG-02 citrate

Beschreibung

Eigenschaften

CAS-Nummer |

1204918-73-9 |

|---|---|

Molekularformel |

C29H32N4O8 |

Molekulargewicht |

564.6 g/mol |

IUPAC-Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene |

InChI |

InChI=1S/C23H24N4O.C6H8O7/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b3-2+; |

InChI-Schlüssel |

NWYDRHSNEATNRI-SQQVDAMQSA-N |

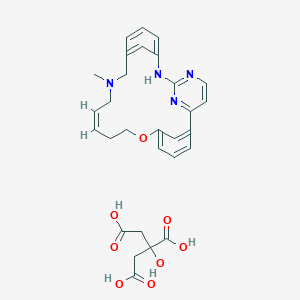

Isomerische SMILES |

CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Kanonische SMILES |

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Molecular Mechanisms of Action of Tg 02 Citrate

Cyclin-Dependent Kinase (CDK) Inhibition

TG-02 is a pyrimidine-based compound that functions as a potent, orally available inhibitor of multiple CDKs. nih.govnih.gov This inhibition is a core component of its mechanism of action, leading to downstream effects on cell proliferation and survival. nih.govresearchgate.net The compound is known to target both CDKs involved in cell cycle control and those that regulate transcription. nih.govnih.gov

Research has identified TG-02 as a potent inhibitor against a specific subset of cyclin-dependent kinases. It demonstrates significant inhibitory activity against CDK1, CDK2, CDK5, CDK7, and CDK9. nih.govnih.govnih.gov Notably, its inhibitory concentration (IC₅₀) values for CDK1, CDK2, CDK5, and CDK9 are reported to be in the low nanomolar range, between 3 and 9 nM. nih.gov The compound's potent activity against CDK9, in particular, has an IC₅₀ value reported to be as low as 3 nM. nih.govmdpi.com While CDK3 is a member of the CDK family, specific inhibitory data for TG-02 against this isoform is not prominently detailed in the reviewed literature.

Table 1: Inhibitory Potency of TG-02 Against Specific CDK Isoforms This interactive table summarizes the reported inhibitory concentrations of TG-02.

| CDK Isoform | Inhibitory Potency (IC₅₀/Kᵢ) |

|---|---|

| CDK1 | 3 - 9 nM |

| CDK2 | 3 - 9 nM |

| CDK5 | 3 - 9 nM |

| CDK7 | Inhibited, but less sensitive than CDK9 |

| CDK9 | 3 nM |

Data sourced from multiple studies. nih.govnih.govmdpi.com

Although TG-02 inhibits multiple CDKs, it exhibits a differential profile. Its high potency against CDK9 is a defining characteristic of its mechanism. nih.govmdpi.com This is evident when observing its effects on the phosphorylation of RNA Polymerase II. TG-02 strongly inhibits the phosphorylation of Serine 2, a direct substrate of CDK9. nih.gov In contrast, the phosphorylation of Serine 5, a substrate for CDK7, is also reduced but to a lesser extent, indicating that CDK7 is less sensitive to the compound than CDK9. nih.gov This selective potency highlights that while TG-02 is a multi-kinase inhibitor, its most pronounced effects are often linked to the robust inhibition of specific transcriptional kinases like CDK9. nih.govnih.gov

A primary mechanism of action for TG-02 is the disruption of transcriptional regulation, which is mediated through its inhibition of CDK9. nih.gov CDK9 is the kinase component of the Positive Transcription Elongation Factor b (P-TEFb). frontiersin.org The P-TEFb complex plays an essential role in stimulating the elongation phase of transcription by phosphorylating key substrates, including RNA Polymerase II (Pol II). frontiersin.orgresearchgate.net

The largest subunit of RNA Polymerase II features a C-terminal domain (CTD) composed of multiple repeats of the heptapeptide (B1575542) sequence YSPTSPS. nih.gov The phosphorylation status of this domain is critical for regulating the transcription cycle. nih.govnih.gov Specifically, phosphorylation at the Serine 2 (Ser2) position of these repeats is a key signal for the transition from transcription initiation/pausing to productive elongation. nih.govresearchgate.net CDK9 is the primary kinase responsible for this Ser2 phosphorylation. nih.gov

Studies demonstrate that treatment with TG-02 leads to a significant decrease in the phosphorylation of RNA Pol II at the Ser2 sites of the CTD. nih.gov This effect is a direct consequence of the inhibition of CDK9 activity and serves as a clear biomarker for the compound's engagement with its target. nih.gov The release of Pol II from the promoter region to begin elongation is dependent on this phosphorylation event, and its inhibition effectively halts this process. youtube.com

By inhibiting CDK9 and subsequently preventing the phosphorylation of RNA Pol II at Ser2, TG-02 effectively blocks the activation of RNA Pol II-mediated transcription. nih.gov This disruption of transcription elongation prevents the synthesis of nascent RNA transcripts. The impact is particularly pronounced for genes that produce short-lived mRNAs and proteins, as their levels are highly dependent on continuous transcription. nih.gov A prominent example is the anti-apoptotic protein Mcl-1, the levels of which are rapidly depleted following the inhibition of transcription by TG-02. nih.govnih.gov This blockade of gene transcription elongation is a major contributor to the compound's ability to induce apoptosis in susceptible cells. nih.gov

Influence on Oncogenic Gene Expression (e.g., MYC Depletion)

A critical aspect of TG-02 citrate's anti-neoplastic activity is its ability to modulate the expression of key oncogenes, most notably MYC. This is primarily achieved through the potent inhibition of CDK9. nih.govwikipedia.org CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II, leading to productive transcript elongation. nih.gov

By inhibiting CDK9, TG-02 citrate (B86180) effectively stalls transcriptional elongation of genes with short-lived mRNA, including the MYC oncogene. wikipedia.org This leads to a rapid depletion of MYC protein levels within cancer cells. wikipedia.org Overexpression of MYC is a common feature in many cancers, including glioblastoma, and is associated with uncontrolled cell proliferation and survival. wikipedia.org Therefore, the depletion of MYC by TG-02 citrate represents a key mechanism for its therapeutic effect.

Janus Kinase (JAK) Family Inhibition

TG-02 citrate also demonstrates significant inhibitory activity against members of the Janus kinase (JAK) family, which are critical mediators of cytokine and growth factor signaling.

Specific JAK Isoform Targeting and Inhibitory Potencies (e.g., JAK1, JAK2, TYK2)

TG-02 citrate exhibits a distinct pattern of inhibition across the JAK family isoforms. It is a potent inhibitor of JAK2 and also targets TYK2, albeit to a lesser extent. selleckchem.comcancer.gov The inhibitory potencies, as measured by the half-maximal inhibitory concentration (IC50), highlight this selectivity.

| JAK Isoform | IC50 (nM) | Reference |

|---|---|---|

| JAK2 | 19 | selleckchem.com |

| JAK2 | 73 | medchemexpress.commedchemexpress.com |

| TYK2 | 14 | selleckchem.com |

Disruption of JAK-STAT Signaling Pathways

The inhibition of JAKs by TG-02 citrate directly leads to the disruption of the JAK-STAT signaling pathway. This pathway is a primary communication route for numerous cytokines and growth factors that regulate cell proliferation, differentiation, and immune responses. nih.gov

Upon activation by cytokines, JAKs phosphorylate specific tyrosine residues on the intracellular domains of cytokine receptors. These phosphorylated sites then serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. nih.gov Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes. nih.gov

By inhibiting JAK2, TG-02 citrate prevents the phosphorylation and subsequent activation of downstream STAT proteins, such as STAT5. selleckchem.com This blockade of the JAK-STAT cascade can halt the uncontrolled proliferative signals that are often hijacked by cancer cells. cancer.gov

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

TG-02 citrate is also a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells and is frequently mutated in certain types of leukemia, particularly acute myeloid leukemia (AML). cancer.gov

Inhibitory Potency Against FLT3 and its Mutants

Activating mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the receptor and its downstream signaling pathways, promoting leukemic cell proliferation and survival. mdpi.com TG-02 citrate has demonstrated potent inhibitory activity against both wild-type FLT3 and its clinically relevant drug-resistant mutants. clinicaltrials.gov

| FLT3 Form | IC50 (nM) | Reference |

|---|---|---|

| FLT3 (Wild-Type) | 19 | selleckchem.com |

| FLT3 (Wild-Type) | 56 | medchemexpress.commedchemexpress.com |

| FLT3 (Drug-Resistant Mutant) | 19-21 | clinicaltrials.gov |

Effects on FLT3-Mediated Signaling

The inhibition of FLT3 by TG-02 citrate effectively blocks the downstream signaling cascades that are aberrantly activated in FLT3-mutated cancers. Constitutively active FLT3 receptors signal through several key pathways, including the Ras/MAPK, PI3K/Akt, and STAT5 pathways. mdpi.comnih.gov

By binding to and inhibiting FLT3, TG-02 citrate prevents the autophosphorylation of the receptor and the subsequent activation of these downstream effectors. selleckchem.com This leads to the suppression of proliferative signals and the induction of apoptosis in cancer cells that are dependent on FLT3 signaling for their survival. The ability of TG-02 citrate to inhibit pFLT3 and pSTAT5 in cell lines harboring FLT3 mutations underscores its mechanism of action in this context. selleckchem.com

Other Kinase Targets and Downstream Signaling Pathways

Research has identified that TG-02 citrate also inhibits, to a lesser extent, a distinct set of kinases including TYRO3, STAT5, and p38δ (p38 delta). drugbank.com This inhibition may contribute to the induction of apoptosis and the suppression of tumor cell proliferation in malignancies where these kinases are overexpressed. drugbank.com

TYRO3 is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases. The activation of TYRO3 is associated with cell survival, proliferation, and invasion. nih.gov Its signaling is mediated through pathways such as the PI3K/Akt and MAPK/ERK cascades, which are critical for cell cycle progression and the prevention of apoptosis. nih.gov The inhibition of TYRO3 by TG-02 citrate would be expected to disrupt these pro-survival signals, potentially leading to decreased tumor cell viability.

STAT5 (Signal Transducer and Activator of Transcription 5) is a key component of the JAK/STAT signaling pathway, which is crucial for the proliferation and survival of various cancer cells. Constitutive activation of STAT5 is a hallmark of several hematological malignancies. Phosphorylation of STAT5 is a critical step in its activation, leading to its dimerization and translocation to the nucleus where it regulates the transcription of genes involved in cell cycle progression and apoptosis resistance. nih.gov The inhibition of STAT5 by TG-02 citrate, in conjunction with its known inhibition of JAK2, suggests a multi-pronged attack on the JAK/STAT pathway, effectively blocking this critical signaling axis. nih.gov

P38δ (also known as MAPK13) is a member of the p38 mitogen-activated protein kinase (MAPK) family. These kinases are activated in response to cellular stress and inflammatory cytokines and are involved in regulating a wide range of cellular processes, including inflammation, cell differentiation, and apoptosis. The role of p38 kinases in cancer is complex, as they can have both tumor-suppressive and pro-oncogenic functions depending on the cellular context. By targeting p38δ, TG-02 citrate may influence these stress-response pathways, although the precise consequences of this inhibition in the context of its broader kinase inhibitory profile are still under investigation.

| Kinase Target | Associated Pathway | Implication of Inhibition by TG-02 Citrate |

| TYRO3 | TAM receptor signaling, PI3K/Akt, MAPK/ERK | Disruption of pro-survival and proliferative signals. |

| STAT5 | JAK/STAT signaling | Blockade of a key pathway for cell proliferation and survival in hematological malignancies. |

| P38delta | p38 MAPK signaling | Modulation of cellular stress and inflammatory responses. |

A significant aspect of TG-02 citrate's mechanism of action, particularly in B-cell malignancies like chronic lymphocytic leukemia (CLL), is its ability to modulate B-cell receptor (BCR) signaling. nih.gov This is achieved through the inhibition of key Src family kinases, namely Lck (Lymphocyte-specific protein tyrosine kinase) and Fyn . nih.gov

In normal and malignant B-cells, antigen binding to the BCR initiates a signaling cascade that is critical for cell proliferation, survival, and differentiation. nih.gov This process begins with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the BCR-associated proteins CD79a and CD79b. This initial phosphorylation is carried out by Src family kinases, including Lck and Fyn. nih.govnih.gov

Research has demonstrated that TG-02 citrate potently inhibits both Lck and Fyn, with IC50 values of 11 nM and 15 nM, respectively. nih.gov By targeting these upstream kinases, TG-02 citrate effectively abrogates the initiation of the BCR signaling cascade. nih.gov Studies have shown that treatment with TG-02 citrate blocks the BCR-crosslinking-induced activation of downstream effectors such as NF-κB and Akt , which are crucial for CLL cell survival and proliferation. nih.gov This dual action of inhibiting both survival pathways and BCR signaling highlights the unique therapeutic potential of TG-02 citrate in B-cell malignancies. nih.gov

| Kinase Target | Role in BCR Signaling | Downstream Effect of TG-02 Citrate Inhibition |

| Lck | Phosphorylation of ITAMs | Blockade of BCR-induced activation of NF-κB and Akt. |

| Fyn | Phosphorylation of ITAMs | Abrogation of pro-survival and proliferative signals from the microenvironment. |

TG-02 citrate's inhibitory profile also includes members of the mitogen-activated protein kinase (MAPK) family, most notably ERK5 (Extracellular signal-regulated kinase 5), also known as MAPK7. nih.gov The ERK5 signaling pathway is a distinct cascade within the MAPK family that plays a significant role in cell proliferation, survival, and angiogenesis. nih.govnih.gov

The ERK5 pathway is often deregulated in various cancers, contributing to tumor growth and metastasis. nih.gov Unlike the more extensively studied ERK1/2 pathway, ERK5 possesses a unique C-terminal domain that endows it with transcriptional activation capabilities. nih.gov TG-02 (zotiraciclib) has been identified as an inhibitor of ERK5. nih.gov

The inhibition of ERK5 by TG-02 citrate can lead to several anti-tumor effects. Blockade of the ERK5 pathway has been shown to decrease the proliferation of cancer cells and induce cell cycle arrest. nih.gov For instance, in hepatocellular carcinoma, ERK5 inhibition leads to an upregulation of the cell cycle inhibitors p27 and p15. nih.gov Furthermore, the ERK5 pathway is implicated in mediating resistance to other targeted therapies, suggesting that its inhibition by TG-02 citrate could have broader therapeutic implications. nih.gov

Interestingly, in some contexts, the inhibition of CDKs by compounds like TG-02 has been observed to lead to an induction of ERK phosphorylation, a phenomenon that may be related to feedback loops within these complex signaling networks. nih.gov This highlights the intricate interplay between the various pathways targeted by this multi-kinase inhibitor.

| Kinase Target | Signaling Pathway | Consequence of Inhibition by TG-02 Citrate |

| ERK5 (MAPK7) | MAPK/ERK5 signaling | - Decreased cell proliferation.- Induction of cell cycle arrest.- Potential to overcome resistance to other therapies. |

Cellular and Subcellular Effects of Tg 02 Citrate

Regulation of Cell Proliferation and Cell Cycle Progression

TG-02 citrate (B86180), a multi-kinase inhibitor, demonstrates significant anti-proliferative effects across a wide array of cancer cell lines. clinicaltrials.govnih.gov Its mechanism involves halting the uncontrolled growth of tumor cells by interfering with fundamental cellular processes, including the cell division cycle.

Research indicates that TG-02 is an anti-proliferative agent that can induce a G1 cell cycle arrest in various tumor cell lines. nih.gov By inhibiting key cyclin-dependent kinases (CDKs) that regulate cell cycle progression, TG-02 effectively stops cancer cells from advancing past the G1 phase, thereby preventing DNA replication and subsequent cell division. nih.govnih.gov

The cytotoxic impact of TG-02 varies among different types of cancer cells. It has shown potent anti-tumor activity in numerous leukemia and glioblastoma cell lines. clinicaltrials.govresearchgate.net Studies have determined the half-maximal inhibitory concentration (IC50) for TG-02 across a panel of cancer cell lines, revealing a broad range of sensitivity. For instance, in a panel of 18 tumor cell lines, the mean IC50 for TG-02 was 0.19 µM. nih.gov In patient-derived glioma cell lines, TG-02 demonstrated significant activity with an IC50 range of 25–150 nM. researchgate.net Similarly, in atypical teratoid rhabdoid tumor (ATRT) cell lines, TG-02 showed dose-dependent inhibition of cell survival with EC50 values ranging from 18.7 nM to 207.0 nM. nih.gov

Interactive Table: Cytotoxicity of TG-02 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 (nM) | Source |

| Glioma Panel | Glioblastoma | 25 - 150 | researchgate.net |

| LN-18 | Glioblastoma | 42.5 - 187.5 | clinicaltrials.gov |

| LN-428 | Glioblastoma | 42.5 - 187.5 | clinicaltrials.gov |

| U87MG | Glioblastoma | 42.5 - 187.5 | clinicaltrials.gov |

| T98G | Glioblastoma | 42.5 - 187.5 | clinicaltrials.gov |

| Pediatric Brain Tumors | c-myc High | 82 (mean) | aacrjournals.org |

| Pediatric Brain Tumors | c-myc Low | 575 (mean) | aacrjournals.org |

| BT12 | Atypical Teratoid Rhabdoid Tumor | 207.0 | nih.gov |

| BT37 | Atypical Teratoid Rhabdoid Tumor | 127.8 | nih.gov |

| CHLA05 | Atypical Teratoid Rhabdoid Tumor | 29.7 | nih.gov |

| CHLA06 | Atypical Teratoid Rhabdoid Tumor | 18.7 | nih.gov |

| Leukemia Panel | Liquid Tumors (12 lines) | 190 (mean) | nih.gov |

Apoptosis Induction and Programmed Cell Death Pathways

A primary mechanism through which TG-02 exerts its anti-cancer effects is by inducing apoptosis, or programmed cell death. This is achieved by modulating key proteins involved in the cell's intrinsic death pathway.

TG-02's pro-apoptotic activity is strongly linked to its ability to inhibit CDK9, a kinase crucial for transcription. oup.comnih.gov This inhibition leads to the rapid depletion of short-lived anti-apoptotic proteins that are critical for cancer cell survival.

Mcl-1: TG-02 treatment leads to a marked reduction in the levels of Myeloid Cell Leukemia 1 (Mcl-1). oup.comnih.gov By inhibiting CDK9, TG-02 blocks the transcription of the MCL1 gene, causing a rapid decrease in both its mRNA and protein levels. oup.com This depletion is a major factor in the induction of robust apoptosis in cancer cells like chronic lymphocytic leukemia (CLL). oup.comnih.gov

XIAP: TG-02 has been shown to downregulate the X-linked inhibitor of apoptosis protein (XIAP). clinicaltrials.gov The broader family of IAP proteins is also diminished by TG-02 treatment, further disabling the cell's anti-apoptotic defenses.

The induction of apoptosis by TG-02 culminates in the activation of executioner caspases. Research has shown that treatment with TG-02 provokes the fragmentation of Caspase-3, a key event indicating its activation. oup.com Activated Caspase-3 then proceeds to cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The activation of Caspase-3 is a downstream consequence of the downregulation of anti-apoptotic proteins and the subsequent release of mitochondrial factors. oup.com

The apoptotic mechanism initiated by TG-02 is dependent on the intrinsic, or mitochondrial, pathway of cell death. This pathway is critically reliant on the pro-apoptotic proteins BAX (Bcl-2-associated X protein) and BAK (Bcl-2 homologous antagonist/killer). Studies have conclusively shown that TG-02 requires the presence of BAX and BAK to induce apoptosis. oup.comnih.gov In experiments using mouse embryonic fibroblast (MEF) cells that were genetically engineered to lack both BAX and BAK (double knockout), TG-02 failed to induce toxicity, whereas it effectively killed wild-type cells containing BAX and BAK. oup.com This demonstrates that the mitochondrial pathway, governed by BAX and BAK, is essential for the cytotoxic action of TG-02. oup.comnih.gov

Metabolic Reprogramming and Bioenergetic Modulation

TG-02 citrate instigates a cascade of metabolic and bioenergetic perturbations within the cell, ultimately leading to a state of energy crisis and promoting cell death. These effects are a result of its inhibitory action on multiple kinases that are critical for cellular metabolic homeostasis.

Induction of Mitochondrial Dysfunction

TG-02 citrate has been shown to induce mitochondrial dysfunction. A key indicator of this is the loss of mitochondrial membrane potential, a critical component for oxidative phosphorylation and ATP synthesis. nih.gov In preclinical glioma models, zotiraciclib (B1663082) has been observed to cause mitochondrial dysfunction, contributing to its anti-cancer effects. nih.gov This disruption of mitochondrial integrity and function is a pivotal event in the cellular response to TG-02 citrate, setting the stage for a broader bioenergetic collapse.

Impact on NAD+ Production and Cellular Oxidative Stress

Recent research has illuminated the role of TG-02 citrate in disrupting the production of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions and energy metabolism. patsnap.com By suppressing NAD+ production, TG-02 citrate induces a state of oxidative stress within the cell. patsnap.com This combination of mitochondrial dysfunction and an impaired ability to cope with oxidative stress creates a significant therapeutic vulnerability, particularly in cancer cells that are already under metabolic strain. patsnap.com The resulting oxidative stress can lead to damage of cellular components and further contribute to cell death.

Suppression of PIM Kinase Activity Leading to Bioenergetic Failure

TG-02 citrate's induction of bioenergetic failure has been mechanistically linked to its suppression of PIM kinase activity. patsnap.com PIM kinases are a family of serine/threonine kinases that play a role in regulating cell metabolism and survival. Integrated biochemical profiling and transcriptomics have revealed that the bioenergetic collapse observed following treatment with zotiraciclib is associated with the inhibition of PIM kinase. patsnap.com This finding highlights a specific molecular target through which TG-02 citrate exerts its profound effects on cellular energy homeostasis.

Global RNA Synthesis Inhibition

A primary mechanism of action for TG-02 citrate is the global inhibition of RNA synthesis. This is achieved through its potent inhibition of cyclin-dependent kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb). nih.govnih.gov CDK9 is responsible for phosphorylating the C-terminal domain of RNA polymerase II (Pol II), a critical step for the transition from transcription initiation to productive elongation. nih.gov By inhibiting CDK9, TG-02 citrate prevents the phosphorylation of RNA Pol II, effectively stalling transcription and leading to a widespread reduction in the synthesis of messenger RNA (mRNA). nih.govpatsnap.com This global shutdown of transcription prevents the expression of short-lived anti-apoptotic proteins and other factors essential for cell survival, ultimately triggering apoptosis. nih.gov

Preclinical Research Methodologies and Models Utilizing Tg 02 Citrate

In Vitro Experimental Systems

In vitro studies form the foundational tier of preclinical research, allowing for controlled investigation of a compound's biological effects at the cellular and molecular level. For TG-02 citrate (B86180), these systems have been crucial in demonstrating its anti-proliferative and pro-apoptotic properties.

A broad spectrum of established cancer cell lines has been employed to assess the efficacy of TG-02 citrate. This approach allows for the evaluation of the compound's activity against various genetic backgrounds and tumor histologies. TG-02 has been shown to be anti-proliferative across a wide range of tumor cell lines, where it induces G1 cell cycle arrest and apoptosis. nih.gov

TG-02 citrate has been evaluated for its cytotoxic effects in several commercially available glioblastoma (GBM) cell lines. nih.gov Research has demonstrated that TG-02 inhibits cell proliferation and induces cell death in GBM cells with varying genetic profiles, including different statuses of the O6-methylguanine-DNA methyltransferase (MGMT) gene, a key factor in chemotherapy resistance. nih.gov In cell lines such as U251 and LN18, TG-02 treatment resulted in a significant reduction in cell viability. nih.gov The half-maximal effective concentration (EC50) for TG-02 in these GBM cell lines was found to be in the nanomolar range, indicating potent activity. nih.gov Specifically, studies have shown EC50 values between 36 nmol/L and 58 nmol/L across a panel of GBM cell lines including U251 and LN18. nih.gov The mechanism of action in these cells involves the suppression of transcriptional progression via the inhibition of Cyclin-Dependent Kinase 9 (CDK9), leading to apoptosis. nih.gov

| Cell Line | Cancer Type | Key Findings | EC50 (nmol/L) | Reference |

|---|---|---|---|---|

| U251 | Glioblastoma | Inhibited cell proliferation and induced cell death. | 36 - 58 | nih.gov |

| LN18 | Glioblastoma | Inhibited cell proliferation and induced cell death. | 36 - 58 | nih.gov |

The activity of TG-02 has been extensively studied in various leukemia cell line models. nih.gov As a multi-kinase inhibitor targeting FMS-related tyrosine kinase 3 (FLT3), Janus-associated kinase 2 (JAK2), and cyclin-dependent kinases (CDKs), its efficacy is particularly pronounced in hematological malignancies where these pathways are often dysregulated. nih.govnih.gov

In the MV4-11 acute myeloid leukemia (AML) cell line, which harbors a FLT3 internal tandem duplication (ITD) mutation, TG-02 demonstrates potent anti-leukemic properties. nih.govresearchgate.net It effectively induces tumor regression in murine models using MV4-11 cells. nih.gov The HL-60 AML cell line, which has wild-type FLT3 and JAK2, is also sensitive to TG-02, where the compound was shown to prolong survival in a disseminated AML model. nih.gov The KG1a cell line, a model for chemotherapy-resistant AML, is also utilized in studies to assess the efficacy of new therapeutic agents. nih.gov Research shows that primary progenitor cells from acute myeloid leukemia patients are highly sensitive to TG-02. nih.gov

| Cell Line | Cancer Type | Key Molecular Features | Key Findings with TG-02 | Reference |

|---|---|---|---|---|

| MV4-11 | Acute Myeloid Leukemia (AML) | FLT3-ITD mutation | Highly sensitive; TG-02 induces tumor regression in xenograft models. | nih.govmdpi.com |

| HL-60 | Acute Promyelocytic Leukemia (APL) | Wild-type FLT3 and JAK2 | Sensitive; TG-02 prolongs survival in disseminated AML models. | nih.govnih.gov |

| KG1a | Acute Myeloid Leukemia (AML) | Chemotherapy-resistant phenotype | Used as a model to study therapies for resistant AML. | nih.govnih.gov |

Beyond glioblastoma and leukemia, the preclinical assessment of TG-02 has included other cancer types. In primary cell cultures derived from patients with chronic lymphocytic leukemia (CLL), TG-02 has been shown to induce apoptosis. nih.gov The compound effectively overcomes the protective signals from the microenvironment, such as those mimicked by co-culturing with StromaNKtert cells, and induces cell death in CLL cells. nih.gov The mechanism in CLL cells involves the induction of the intrinsic apoptotic pathway, which requires BAX/BAK. nih.gov Furthermore, TG-02 is noted to be a subject of investigation for its potential in treating multiple myeloma. medchemexpress.comclinicaltrials.gov Its broad anti-proliferative activity across a range of tumor cell lines underscores the compound's potential relevance for various malignancies that overexpress its target kinases. nih.gov

To better recapitulate the cellular heterogeneity and biological properties of human tumors, preclinical research on TG-02 citrate has incorporated primary cell culture models. digitellinc.com These models, derived directly from patient tissue, are considered more representative of the in vivo tumor environment than established cell lines. mdpi.com

Glioblastoma stem cells (GSCs) are a subpopulation of cells within GBM tumors believed to be responsible for tumor initiation, recurrence, and therapeutic resistance. mdpi.comuw.edu Therefore, evaluating therapeutic agents against GSCs is critical. TG-02 has been tested in patient-derived GSC lines, such as GSC923 and GSC827. nih.gov In these models, TG-02 demonstrated potent cytotoxic effects, with EC50 values falling within the same nanomolar range as observed in established GBM cell lines (36 to 58 nmol/L). nih.gov The compound was effective in GSCs with both high and low expression of MGMT. nih.gov Research confirmed that TG-02-induced cytotoxicity in these primary cells could be blocked by overexpressing phosphorylated CDK9, confirming the on-target effect of the drug. nih.gov These findings highlight the potential of TG-02 to target the resilient GSC population, which is a significant challenge in GBM treatment. nih.govdigitellinc.com

| Cell Model | Cancer Type | Key Findings with TG-02 | EC50 (nmol/L) | Reference |

|---|---|---|---|---|

| GSC923 | Glioblastoma Stem Cells | Inhibited cell proliferation and induced cytotoxicity. | 36 - 58 | nih.gov |

| GSC827 | Glioblastoma Stem Cells | Inhibited cell proliferation and induced cytotoxicity. | 36 - 58 | nih.gov |

Studies in Primary Cell Culture Models

Primary Acute Myeloid Leukemia (AML) Progenitor Cells

Preclinical investigations have demonstrated the sensitivity of primary acute myeloid leukemia (AML) progenitor cells to TG-02 citrate. A notable study highlighted that primary cultures of progenitor cells derived from AML patients exhibit significant sensitivity to the compound nih.govlarvol.com. This suggests a potential therapeutic window for TG-02 in a disease characterized by the rapid and uncontrolled proliferation of myeloid precursors. The anti-leukemic properties of TG-02 in AML are attributed to its multi-kinase inhibitory profile, which includes targeting cyclin-dependent kinases (CDKs), Janus kinase 2 (JAK2), and FMS-like tyrosine kinase 3 (FLT3) nih.govnih.gov. The inhibition of these key signaling pathways can lead to cell cycle arrest and apoptosis in AML progenitor cells nih.govlarvol.com.

In vivo studies using a disseminated AML model (HL-60) further substantiated the anti-leukemic activity of TG-02, where the compound was shown to prolong survival nih.govlarvol.com. These findings in both primary patient-derived cells and animal models underscore the potential of TG-02 as a therapeutic agent for AML by directly targeting the proliferative and survival mechanisms of leukemic progenitor cells.

Chronic Lymphocytic Leukemia (CLL) Primary Cells

In the context of Chronic Lymphocytic Leukemia (CLL), TG-02 citrate has been shown to effectively induce apoptosis in primary cells isolated from CLL patients. The mechanism of action in these cells is multifaceted, primarily involving the inhibition of cyclin-dependent kinase 9 (CDK9). This inhibition blocks the activation of RNA polymerase II, leading to a reduction in the transcription of key survival proteins, most notably Mcl-1. The depletion of Mcl-1 is a critical event that triggers the intrinsic apoptotic pathway in CLL cells. This pro-apoptotic effect was observed to be dependent on the presence of BAX and BAK proteins.

Furthermore, TG-02 citrate also targets the B-cell receptor (BCR) signaling pathway, a crucial driver of CLL pathogenesis. By inhibiting kinases such as Lck and Fyn, which are involved in BCR signaling, TG-02 can abrogate the activation of downstream effectors like NF-κB and Akt. This dual mechanism of simultaneously targeting both cell survival and BCR signaling pathways makes TG-02 a compound of significant interest in preclinical CLL research. Studies have shown that TG-02 remains effective even in the presence of protective stromal cell co-cultures, which are designed to mimic the supportive microenvironment of the bone marrow.

Normal B and T Cells for Selectivity Analysis

A critical aspect of preclinical drug evaluation is determining the selectivity of a compound for cancer cells over healthy, non-malignant cells. In the case of TG-02 citrate, studies have included analyses of its effects on normal B and T lymphocytes to assess its therapeutic index. Research has indicated that while TG-02 is potent against a broad range of tumor cell lines, its cytotoxic impact on normal cells, such as fibroblasts, is comparatively lower larvol.com.

Specifically concerning normal lymphocytes, one study noted that up to a certain concentration, TG-02 did not demonstrate significant toxicity to wild-type mouse embryonic fibroblasts, which provides an initial insight into its potential selectivity. However, detailed, direct comparative studies on the cytotoxic effects of TG-02 on primary normal human B and T lymphocytes versus leukemic cells are not extensively detailed in the currently available literature. The ideal therapeutic agent would exhibit high potency against malignant B-cells in CLL, for instance, while sparing their normal counterparts to minimize immunological side effects. The multi-kinase inhibitory profile of TG-02 suggests that while it targets pathways active in cancer cells, some of these kinases also play roles in the function of normal lymphocytes, necessitating a careful evaluation of its selectivity profile in further preclinical and clinical studies nih.govnih.gov.

Development and Application of Induced Dormancy Models

The phenomenon of cancer cell dormancy, a state of reversible growth arrest, is a significant challenge in oncology as it can lead to therapeutic resistance and disease relapse jax.orgnih.govmdpi.comnih.govscienceopen.com. Preclinical models that can induce and study this dormant state are crucial for developing strategies to target these quiescent cells. Such models often involve methods like serum starvation, contact inhibition, or the use of specific growth factors to induce a G0/G1 cell cycle arrest, a hallmark of dormancy nih.gov.

While the investigation of TG-02 citrate in various cancer models is documented, there is a notable lack of specific preclinical studies focused on the development and application of induced dormancy models utilizing this particular compound. The mechanism of TG-02, particularly its potent inhibition of CDKs which are key regulators of the cell cycle, suggests a theoretical potential for inducing a quiescent or dormant-like state in cancer cells nih.govnih.gov. For instance, the inhibition of CDK1 and CDK2 can lead to G1 cell cycle arrest, a characteristic of dormant cells nih.gov. However, published research to date has not explicitly explored the use of TG-02 to create and study models of therapy-induced dormancy. Further investigation in this area could provide valuable insights into whether TG-02 could be used to either eradicate dormant cells or maintain them in a quiescent state to prevent relapse.

Co-Treatment Modalities and Synergistic Interactions in Preclinical Settings

Preclinical studies have explored the synergistic potential of combining TG-02 citrate with DNA-damaging agents like temozolomide (B1682018), particularly in the context of glioblastoma. The rationale for this combination lies in their complementary mechanisms of action. Temozolomide induces DNA damage, leading to apoptosis in cancer cells. However, its efficacy can be limited by cellular repair mechanisms.

TG-02, through its inhibition of CDK9, downregulates the expression of several anti-apoptotic proteins, including Mcl-1 and Survivin. By suppressing these key survival factors, TG-02 can lower the threshold for apoptosis induction, thereby sensitizing cancer cells to the DNA damage caused by temozolomide. Research has shown that the combination of TG-02 and temozolomide results in a synergistic anti-tumor effect, enhancing apoptosis in glioblastoma cell lines. This synergistic interaction was observed to be independent of the MGMT methylation status, a common mechanism of temozolomide resistance. The combination was also shown to enhance S-phase cell cycle arrest, further contributing to its anti-proliferative effects.

Table 1: Synergistic Effects of TG-02 and Temozolomide in Glioblastoma Cells

| Cell Line | MGMT Status | Combination Effect | Mechanism of Synergy |

| U251 | Methylated | Synergistic | Enhanced S-phase arrest, Enhanced apoptosis |

| LN18 | Unmethylated | Synergistic | Enhanced apoptosis |

| GSC923 | Unmethylated | Synergistic | Downregulation of Mcl-1 and Survivin, Enhanced apoptosis |

In the context of chronic lymphocytic leukemia (CLL), the combination of TG-02 citrate with B-cell receptor (BCR) antagonists such as ibrutinib (B1684441) has been investigated in preclinical settings. Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the BCR signaling pathway. While highly effective, resistance to ibrutinib can develop.

TG-02 offers a dual mechanism that can complement the action of ibrutinib. Firstly, as mentioned, TG-02 directly induces apoptosis by inhibiting CDK9 and depleting Mcl-1. Secondly, it also inhibits other kinases within the BCR signaling cascade, such as Lck and Fyn. This provides a multi-pronged attack on the pathways that drive CLL cell survival and proliferation. Preclinical studies have demonstrated that the combination of TG-02 and ibrutinib results in a moderate synergistic effect in primary CLL cells. This synergy suggests that such a combination could be a promising strategy to enhance therapeutic efficacy and potentially overcome or delay the onset of resistance to BCR antagonists. The rationale is that by simultaneously targeting both the survival machinery of the cell and multiple nodes within the BCR pathway, a more profound and durable response can be achieved.

Advanced Biochemical and Cellular Assays for Mechanistic Elucidation

The preclinical evaluation of TG-02 citrate has employed a range of sophisticated biochemical and cellular assays to unravel its precise mechanisms of action. These techniques have been instrumental in characterizing the compound's effects on cell viability, protein signaling, apoptosis, mitochondrial integrity, and metabolic pathways.

Cell viability and proliferation assays are fundamental in preclinical oncology research to determine the cytotoxic and cytostatic effects of a compound. The MTS assay is a colorimetric method used to assess cell viability. broadpharm.com In this assay, the tetrazolium salt MTS is reduced by metabolically active, viable cells into a purple formazan (B1609692) product. broadpharm.complos.org The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells. broadpharm.comnih.gov

In studies involving TG-02, such assays have been used to determine the compound's potency in various cancer cell types. For instance, in primary chronic lymphocytic leukemia (CLL) cells, the half-maximal inhibitory concentration (IC50) of TG-02 was determined. The median IC50 value across 24 patient samples was 0.87 µM, with a range from 0.19 to 2.04 µM. nih.gov Notably, the efficacy of TG-02 was found to be independent of common CLL prognostic factors, suggesting a broad mechanism of action. nih.gov

Table 1: TG-02 Citrate IC50 Values in Chronic Lymphocytic Leukemia (CLL) Cells

| Patient Samples (n) | Median IC50 (µM) | IC50 Range (µM) | Cell Type | Source |

|---|---|---|---|---|

| 24 | 0.87 | 0.19 - 2.04 | Primary CLL Cells | nih.gov |

Western blot analysis is a key technique used to detect specific proteins in a sample and to investigate their post-translational modifications, such as phosphorylation. nih.govbio-rad-antibodies.com This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein or its phosphorylated form. abcam.com For phospho-specific antibodies, it is crucial that they recognize the protein only when phosphorylated at a specific site. bio-rad-antibodies.com

Preclinical studies on TG-02 have extensively used Western blotting to confirm its mechanism of action on target proteins and downstream signaling pathways. As a multi-kinase inhibitor, TG-02's effects on the phosphorylation status of its targets, like Cyclin-Dependent Kinase 9 (CDK9), are of primary interest. researchgate.net Research in glioblastoma (GBM) cells demonstrated that TG-02 decreased the phosphorylation of CDK9. researchgate.net This inhibition of CDK9 blocks the activation of RNA polymerase II, leading to transcriptional repression. nih.govresearchgate.net

This transcriptional inhibition subsequently affects the expression levels of short-lived, anti-apoptotic proteins. Western blot analyses have confirmed that TG-02 treatment leads to a rapid reduction in the protein levels of Mcl-1 in CLL cells. nih.gov Similarly, in GBM cells, TG-02 was shown to downregulate the anti-apoptotic protein Survivin. researchgate.net Furthermore, investigations into the metabolic effects of TG-02 in glioblastoma stem cells (GSCs) revealed through Western blotting that the compound downregulates key enzymes in the glycolytic pathway, including Hexokinase 2 (HK2), Pyruvate Kinase M2 (PKM2), and Lactate Dehydrogenase A (LDHA). researchgate.net

Table 2: Effect of TG-02 Citrate on Protein Expression and Phosphorylation

| Protein Target | Effect | Cancer Model | Source |

|---|---|---|---|

| Phospho-CDK9 | Decreased | Glioblastoma (GBM) | researchgate.net |

| Mcl-1 | Decreased | Chronic Lymphocytic Leukemia (CLL) | nih.gov |

| Survivin (BIRC5) | Decreased | Glioblastoma (GBM) | researchgate.net |

| Bcl-2 | No significant change in protein level | Chronic Lymphocytic Leukemia (CLL) | nih.gov |

| Hexokinase 2 (HK2) | Decreased | Glioblastoma Stem Cells (GSCs) | researchgate.net |

| Pyruvate Kinase M2 (PKM2) | Decreased | Glioblastoma Stem Cells (GSCs) | researchgate.net |

| Lactate Dehydrogenase A (LDHA) | Decreased | Glioblastoma Stem Cells (GSCs) | researchgate.net |

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction is a primary goal of many cancer therapies. Several assays are used to detect apoptosis in preclinical models. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. youtube.com It uses an enzyme to label the free 3'-OH ends of DNA fragments. genscript.com Other common methods include staining with Annexin V, which detects the externalization of phosphatidylserine (B164497) in early apoptosis, and monitoring the release of Cytochrome c (Cyt c) from the mitochondria into the cytosol, which is a key event in the intrinsic apoptotic pathway. nih.govresearchgate.net

Studies have shown that TG-02 induces apoptosis through the intrinsic, or mitochondrial, pathway. In CLL cells, treatment with TG-02 led to an increase in Annexin V positivity. nih.gov Crucially, the apoptotic effect of TG-02 was shown to be dependent on the pro-apoptotic proteins BAX and BAK, confirming its reliance on the intrinsic pathway. nih.gov Further evidence for mitochondrial involvement comes from studies in GBM cells, where TG-02 treatment led to the release of Cyt c from the mitochondria, an event that triggers the caspase cascade and subsequent cell death. researchgate.net

Table 3: Apoptotic Markers Modulated by TG-02 Citrate

| Apoptotic Marker/Assay | Finding | Cancer Model | Source |

|---|---|---|---|

| Annexin V Positivity | Increased | Chronic Lymphocytic Leukemia (CLL) | nih.gov |

| Cytochrome c (Cyt c) Release | Induced | Glioblastoma (GBM) | researchgate.net |

| BAX/BAK Dependence | Apoptosis is dependent on BAX/BAK | Mouse Embryonic Fibroblasts (MEFs) | nih.gov |

Mitochondria are central to cell survival and death, and their functional integrity is often assessed in drug development. Mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and function. cellsignal.com A loss of ΔΨm is an early event in apoptosis. nih.govcellsignal.com This potential can be measured using fluorescent cationic dyes, such as DiOC6(3) or TMRE, which accumulate in healthy mitochondria with high membrane potential. nih.govcellsignal.com

Research has demonstrated that TG-02 directly impacts mitochondrial function. In primary CLL cells, treatment with TG-02 resulted in a reduced binding of the DiOC6(3) dye, indicating a loss of mitochondrial membrane potential. nih.gov This dissipation of membrane potential is consistent with the induction of the intrinsic apoptotic pathway. nih.gov In addition to affecting membrane potential, studies in GBM models suggest that TG-02 also causes a broader disruption of mitochondrial respiration complexes. researchgate.net While specific assays for NADH dehydrogenase (Complex I) activity were not detailed, the disruption of respiratory complexes implies an impact on the electron transport chain, of which NADH dehydrogenase is a critical first component.

Cancer cells often exhibit altered metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). Targeting cancer metabolism is a promising therapeutic strategy. Assays to measure glycolysis often involve monitoring the extracellular acidification rate (ECAR), which is largely due to the production and efflux of lactate. researchgate.netbiorxiv.org Intracellular ATP levels can be quantified using luciferase-based assays, providing a direct measure of the cell's energy status. researchgate.netbiorxiv.org

TG-02 has been shown to suppress glycolysis and deplete cellular energy stores. researchgate.net In U251 glioblastoma cells, treatment with TG-02 inhibited both basal and maximal glycolysis, as determined by ECAR measurements. researchgate.net This functional inhibition was correlated with the downregulation of key glycolytic enzymes. researchgate.net Consequently, treatment of GSC923 cells with TG-02 resulted in a significant decrease in intracellular ATP levels. researchgate.net This disruption of ATP production, through the dual inhibition of transcription and metabolism, contributes to the compound's cytotoxic effects. researchgate.net

As TG-02's mechanism involves the inhibition of transcriptional kinases, directly measuring its impact on RNA synthesis is a key step in its preclinical validation. A classic method to measure global RNA synthesis is the [3H]uridine incorporation assay. nih.govnih.gov In this technique, cells are incubated with radiolabeled uridine, a precursor for RNA synthesis. The amount of radioactivity incorporated into newly synthesized RNA is then measured, providing a direct readout of transcriptional activity. nih.govnih.gov

Studies utilizing this technique have confirmed the transcriptional inhibitory effects of TG-02. In primary CLL cells, incubation with TG-02 for 4 and 24 hours led to a dose-dependent inhibition of [3H]uridine incorporation. nih.gov This direct inhibition of RNA synthesis is the upstream event that leads to the depletion of short-lived mRNAs and their corresponding proteins, such as Mcl-1, ultimately triggering apoptosis. nih.gov

Gene Expression Profiling (e.g., RNA Sequencing)

The investigation of TG-02 citrate's mechanism of action frequently involves analyzing its impact on gene expression within cancer cells. Methodologies such as RNA sequencing (RNA-Seq) are employed to create a comprehensive profile of the transcriptional changes induced by the compound.

In studies involving glioblastoma (GBM), RNA sequencing has been utilized on GBM cells treated with TG-02 to understand its effects on transcriptional regulation. researchgate.net This type of analysis helps to identify the specific genes and pathways that are upregulated or downregulated following treatment, providing insight into the molecular mechanisms driving the compound's anti-cancer effects. For example, by inhibiting cyclin-dependent kinase 9 (CDK9), TG-02 suppresses the transcriptional progression of key anti-apoptotic proteins. researchgate.netclinicaltrials.gov This leads to a depletion of short-lived oncoproteins that are crucial for cancer cell survival. researchgate.netcotherabio.com

Whole transcriptome analysis can reveal thousands of differentially expressed genes in response to treatment. mdpi.com This data allows researchers to perform Gene Set Enrichment Analysis (GSEA) to identify the biological processes and metabolic pathways most significantly affected by the compound. mdpi.com

Kinase Profiling and Enzyme Activity Assays

TG-02 citrate is characterized as a multi-kinase inhibitor, and its efficacy is rooted in its ability to target several key enzymes simultaneously. clinicaltrials.govnih.gov Kinase profiling and enzyme activity assays are fundamental to understanding its specific targets and the functional consequences of their inhibition.

Biochemical assays are used to quantify the inhibitory activity of TG-02 against a panel of kinases. reactionbiology.com These assays can directly measure the reduction in phosphorylation of a substrate when the kinase is exposed to the compound. reactionbiology.com TG-02 has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9, as well as Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). clinicaltrials.gov

In chronic lymphocytic leukemia (CLL) cells, studies have shown that TG-02's primary cytotoxic effect stems from its inhibition of CDK9. nih.gov This action blocks the activation of RNA polymerase II, leading to a reduction in the transcription of the anti-apoptotic protein Mcl-1 and subsequently inducing cell death. nih.gov Further enzymatic assays have demonstrated its ability to inhibit Src family kinases like Lck and Fyn, which are involved in B-cell receptor (BCR) signaling, another critical pathway in CLL pathogenesis. nih.gov

Table 1: Kinase Inhibition Profile of TG-02 Citrate

| Primary Kinase Target | Downstream Effect | Associated Malignancy | Reference |

|---|---|---|---|

| CDK9 (Cyclin-Dependent Kinase 9) | Inhibits transcriptional elongation, depletes anti-apoptotic proteins (e.g., Mcl-1, c-MYC). | Glioblastoma, Hematological Malignancies (CLL, AML) | researchgate.netclinicaltrials.govnih.gov |

| JAK2 (Janus Kinase 2) | Blocks STAT signaling pathway. | Hematological Malignancies | researchgate.netclinicaltrials.gov |

| FLT3 (Fms-like Tyrosine Kinase 3) | Inhibits signaling in mutant-FLT3 leukemia. | Acute Myeloid Leukemia (AML) | researchgate.netclinicaltrials.gov |

| Src Family Kinases (e.g., Lck, Fyn) | Antagonizes B-cell receptor (BCR) signaling. | Chronic Lymphocytic Leukemia (CLL) | nih.gov |

In Vivo Preclinical Models

To evaluate the therapeutic potential of TG-02 citrate in a more complex biological system, researchers utilize various in vivo preclinical models that mimic human cancers.

Xenograft Models of Hematological Malignancies (e.g., Mutant-FLT3 Leukemia, Disseminated AML)

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical testing for hematological cancers. nih.gov TG-02 citrate has been evaluated in such models for acute myeloid leukemia (AML) and other leukemias. researchgate.net Studies have shown that primary progenitor cells from AML patients are highly sensitive to the compound. researchgate.net In vivo, TG-02 demonstrates favorable pharmacokinetics when administered orally in xenograft models, effectively accumulating in tumor tissues. researchgate.net This leads to an effective blockade of both CDK and STAT signaling pathways, demonstrating its multi-targeted approach in a living system. researchgate.net These preclinical studies provide a strong rationale for the clinical evaluation of TG-02 in patients with advanced leukemias. researchgate.net

Orthotopic Glioblastoma Models

For brain tumors like glioblastoma, orthotopic models, where human tumor cells are implanted directly into the brain of the animal, are considered more clinically relevant than subcutaneous models. nih.gov The activity of TG-02 citrate has been studied in multiple orthotopic glioblastoma models, including those using the LN-229 and ZH-161 glioma cell lines. researchgate.net Furthermore, its efficacy has been assessed in syngeneic mouse orthotopic GBM models, which utilize mouse tumor cells in mice with a competent immune system. researchgate.net A key advantage of TG-02 is its ability to penetrate the blood-brain barrier, a critical feature for any potential brain cancer therapeutic. researchgate.netclinicaltrials.govcotherabio.com

Pharmacodynamic Biomarker Analysis in Tumor Tissues (e.g., CDK9 Phosphorylation)

Pharmacodynamic studies are crucial for confirming that a drug is engaging its target in the tumor tissue and exerting the desired biological effect. For TG-02 citrate, a key pharmacodynamic biomarker is the phosphorylation status of its primary target, CDK9.

In preclinical glioblastoma models, analysis of brain tumor tissue after treatment has confirmed a decrease in CDK9 phosphorylation, indicating successful target engagement. researchgate.net The functional importance of this was demonstrated in mechanistic studies where the cytotoxic effects of TG-02 were negated by the overexpression of phosphorylated CDK9, confirming a CDK9-dependent mechanism of cell killing. researchgate.net Beyond the direct target, analysis also extends to downstream effector proteins. TG-02 treatment leads to the downregulation of CDK9 target proteins such as the anti-apoptotic protein Mcl-1. clinicaltrials.govnih.gov

Analysis of Antitumor Efficacy and Survival in Murine Models

The ultimate measure of a potential cancer therapeutic in preclinical models is its ability to inhibit tumor growth and extend the lifespan of the tumor-bearing animal.

In orthotopic glioblastoma models, treatment with TG-02 citrate as a single agent moderately prolonged the median survival of mice. researchgate.net The antitumor efficacy was further enhanced when TG-02 was used in combination with the standard chemotherapy agent temozolomide, resulting in a significantly prolonged survival in GBM-bearing mice. researchgate.net Similarly, in various murine models of leukemia, treatment with TG-02 has been shown to increase longevity. researchgate.net These survival benefits are the direct result of the compound's ability to inhibit proliferation and induce apoptosis in cancer cells, as demonstrated in the corresponding in vitro and pharmacodynamic studies. researchgate.netnih.gov

Table 2: Summary of Antitumor Efficacy in Murine Models

| Model Type | Cancer Type | Treatment | Observed Outcome | Reference |

|---|---|---|---|---|

| Orthotopic Xenograft (LN-229, ZH-161) | Glioblastoma | TG-02 (Single Agent) | Moderately prolonged median survival. | researchgate.net |

| Syngeneic Orthotopic Model | Glioblastoma | TG-02 + Temozolomide | Prolonged survival observed. | researchgate.net |

| Xenograft Models | Leukemia | TG-02 (Single Agent) | Extends longevity. | researchgate.net |

Discovery and Design Aspects of Tg 02 Citrate

Structural Basis and Rational Design Approaches for Multi-Kinase Inhibition

The design of TG-02 (also referred to as SB1317) originated from a high-throughput screening campaign that identified several submicromolar pyrimidine-aniline compounds as promising leads against Aurora A kinase. nih.gov Computational docking of these initial hits into the ATP-binding site of Aurora A suggested a semi-circular bioactive conformation. nih.gov This insight led to the strategic decision to synthesize a macrocycle, a large ring structure, to lock the molecule in this active shape, with the goal of enhancing novelty and selectivity. nih.gov

The rational design process involved the following key steps:

Macrocycle Formation: Ring-closing metathesis of a diene precursor was employed to create the macrocyclic structure. Docking studies were used to guide the selection of the optimal linker size and chemical nature. nih.gov

Target Expansion: Subsequent screening of the resulting macrocycles against a broader panel of kinases revealed significant activity against other key targets, notably FMS-like tyrosine kinase-3 (FLT3), Janus kinase 2 (JAK2), and various Cyclin-Dependent Kinases (CDKs). nih.govnih.gov This shifted the project's focus towards developing a potent CDK/FLT3/JAK2 inhibitor. nih.gov

Structural Basis for Selectivity: The key to the multi-kinase inhibition profile of TG-02 lies in its specific structural features. The macrocycle contains a basic nitrogen atom within its linker chain. This nitrogen is positioned to form a crucial salt bridge with a conserved aspartate residue found in the ATP-binding pocket of these kinases, specifically Asp86 in CDK2 and Asp698 in FLT3. nih.gov This interaction is fundamental to the compound's high-potency inhibition. Since the Asp86 residue is conserved across most CDK family members, it results in TG-02 acting as a pan-CDK inhibitor. nih.gov

This structure-based design approach successfully produced an optimized macrocycle with potent inhibitory activity against a specific combination of kinases that are critical for the growth of various cancer cells. nih.govresearchgate.net

Table 1: Kinase Inhibitory Profile of TG-02 Citrate (B86180) This table details the in vitro potency of TG-02 against its primary kinase targets, as measured by the half-maximal inhibitory concentration (IC50). Lower values indicate greater potency.

Data sourced from multiple studies. researchgate.netcaymanchem.commedchemexpress.com

The Metabolic Role of the Citrate Moiety in Cancer Research

Independent Functions of Citrate (B86180) in Cancer Cell Metabolism

Citrate occupies a pivotal position in cellular metabolism, acting as a critical node that links carbohydrate, fat, and protein metabolism. In cancer cells, the metabolism of citrate is often reprogrammed to support the high proliferative demands of the tumor.

Regulation of Glycolytic and Gluconeogenic Pathways

Citrate is a key allosteric regulator of glycolysis, the process of breaking down glucose for energy. Specifically, high levels of cytosolic citrate act as a feedback inhibitor of phosphofructokinase-1 (PFK1) and phosphofructokinase-2 (PFK2), two of the most important rate-limiting enzymes in the glycolytic pathway. mdpi.commedchemexpress.com This inhibition slows down the conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, thereby putting a brake on glycolysis. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), the rapid conversion of citrate into other molecules keeps its cytosolic concentration low, thus preventing this inhibitory effect and allowing for sustained high glycolytic flux. nih.gov

Conversely, citrate promotes gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. It achieves this by activating fructose-1,6-bisphosphatase (FBPase), an enzyme that catalyzes the reverse reaction to PFK1. mdpi.com This dual regulatory function positions citrate as a metabolic switch, capable of directing carbon flux between catabolic and anabolic pathways.

Contribution to Anabolic Processes (Fatty Acid and Nucleotide Synthesis)

Rapidly proliferating cancer cells have a high demand for building blocks to construct new cellular components. Citrate is a primary source of carbon for two crucial anabolic pathways: fatty acid synthesis and nucleotide synthesis.

When exported from the mitochondria to the cytoplasm, citrate is cleaved by the enzyme ATP-citrate lyase (ACLY) to generate acetyl-CoA and oxaloacetate. nih.gov The acetyl-CoA produced is the fundamental two-carbon unit required for the synthesis of fatty acids, which are essential for the formation of cell membranes and signaling molecules. wikipedia.org This pathway is often hyperactivated in cancer cells to support their rapid growth and proliferation.

The oxaloacetate generated from citrate cleavage can also be converted to aspartate, a precursor for the synthesis of nucleotides, the building blocks of DNA and RNA. larvol.com In cancer cells with impaired mitochondrial function, the reductive carboxylation of α-ketoglutarate can also produce citrate, highlighting its central role in biosynthesis under various metabolic conditions.

Influence on the Tumor Microenvironment (e.g., Extracellular Acidity)

The tumor microenvironment (TME) is characterized by a number of features that distinguish it from normal tissue, including hypoxia, nutrient deprivation, and, notably, extracellular acidity. The high rate of glycolysis in many cancer cells leads to the production and extrusion of large amounts of lactic acid, which contributes to the acidification of the TME.

Citrate can influence the TME in several ways. When administered exogenously at high concentrations, citrate has been shown to neutralize the acidic TME. nih.govnih.gov As a basic salt, sodium citrate can act as a buffer, which may enhance the efficacy of certain chemotherapeutic drugs that are less effective in acidic conditions. mdpi.com Furthermore, some studies suggest that cancer-associated stromal cells can release citrate, which is then taken up by cancer cells to fuel their metabolic needs, indicating a complex metabolic interplay within the TME.

Impact on Cellular Bioenergetics and Oxidative Stress

Citrate is a central intermediate in the tricarboxylic acid (TCA) cycle, the primary pathway for the generation of ATP through oxidative phosphorylation in the mitochondria. The complete oxidation of citrate in the TCA cycle yields a significant amount of reducing equivalents (NADH and FADH2) that fuel the electron transport chain and subsequent ATP synthesis.

Beyond its role in energy production, citrate metabolism is also linked to cellular redox balance and oxidative stress. The synthesis of fatty acids from citrate-derived acetyl-CoA consumes NADPH, a key reducing equivalent that is also required for the regeneration of glutathione, a major cellular antioxidant. Thus, alterations in citrate metabolism can impact the cell's ability to cope with reactive oxygen species (ROS). Some studies have shown that targeting the mitochondrial citrate carrier can impair redox homeostasis and increase the sensitivity of cancer cells to radiation.

Implications of Citrate as a Salt Form for TG-02 Research Applications

The formulation of the multi-kinase inhibitor TG-02 as a citrate salt has several important implications for its application in a research setting. These range from practical considerations of the compound's physicochemical properties to the potential for the citrate moiety to exert its own biological effects, which must be carefully considered when interpreting experimental data.

From a pharmaceutical standpoint, forming a salt of an active pharmaceutical ingredient (API) is a common strategy to improve its properties. Citric acid is a versatile excipient used in pharmaceutical formulations for several reasons:

Improved Solubility and Dissolution: Citrate salts are often more water-soluble than the freebase form of a drug, which can be crucial for achieving desired concentrations in in vitro assays and for oral bioavailability in in vivo studies. drugbank.com

Enhanced Stability: The formation of a stable crystalline salt can improve the chemical and physical stability of a compound, ensuring a longer shelf-life and consistency across different batches of the research compound. jstar-research.com

Buffering Agent: Citric acid and its salts have buffering capacity, which can help to maintain a stable pH in formulations. drugbank.com

For TG-02, which is an orally administered inhibitor, these properties are advantageous. Clinical trial documents specify that TG-02 is supplied in capsules containing TG-02 citrate, and the dosage is corrected for the weight of the citrate salt. clinicaltrials.gov

Beyond these general pharmaceutical advantages, the use of a citrate salt for a research compound in cancer studies introduces a layer of complexity due to the metabolic activity of citrate itself. When TG-02 citrate is used in in vitro experiments, the dissociation of the salt will release both TG-02 and citrate ions into the culture medium. Depending on the concentration of TG-02 used, the corresponding concentration of citrate could be sufficient to influence the metabolic pathways discussed in section 6.1.

Potential Metabolic Influence in Research Settings:

| Citrate-Induced Metabolic Effect | Implication for TG-02 Research |

| Inhibition of Glycolysis | At higher concentrations, the citrate moiety could independently inhibit cancer cell proliferation by slowing glycolysis. This could potentially lead to an overestimation of the cytotoxic/cytostatic effects of TG-02 if not properly controlled for. |

| Fueling Anabolic Processes | At lower, physiological concentrations, the released citrate could be taken up by cancer cells and used for fatty acid and nucleotide synthesis, potentially supporting cell survival. This could, in theory, mask some of the inhibitory effects of TG-02. |

| Alteration of Tumor Microenvironment | In in vivo studies, the citrate component could contribute to the buffering of the tumor microenvironment, which might synergize with the anticancer activity of TG-02. This is a potential confounding variable that should be considered in the interpretation of efficacy studies. |

| Impact on Bioenergetics | The introduction of exogenous citrate could alter the metabolic state of the cancer cells under investigation, potentially influencing their sensitivity to a multi-kinase inhibitor like TG-02, which can also impact cellular energy production. |

Therefore, in research applications, it is crucial for investigators to be aware of the potential for the citrate counter-ion to exert biological effects. Appropriate controls, such as treating cells with sodium citrate at concentrations equivalent to those released from TG-02 citrate, should be included in experiments to dissect the effects of the active compound from those of its salt form. This is particularly important when studying the metabolic effects of TG-02 or when using cell lines known to be highly sensitive to metabolic perturbations. The choice of the citrate salt for TG-02 is likely a well-considered decision based on optimizing its pharmaceutical properties, but for the researcher, it underscores the importance of understanding the complete composition of a research agent and its potential interactions with the biological system under study.

Q & A

Q. How to address conflicting cytotoxicity results between 2D vs. 3D cell culture models?

- Methodological Answer : Compare drug penetration using spheroid viability assays (e.g., CellTiter-Glo® 3D) and image-based analysis (e.g., confocal microscopy). Adjust dosing regimens based on diffusion kinetics modeled via Fick’s law. Report 3D model extracellular matrix composition (e.g., Matrigel vs. collagen) .

Literature and Citation Practices

Q. How to systematically review TG-02 citrate’s preclinical literature for hypothesis generation?

- Methodological Answer : Use Google Scholar advanced operators (e.g.,

"TG-02 citrate" AND ("kinase inhibitor" OR "CDK9")) and filter by publication date (last 5 years). Track citations via “Cited by” to identify key papers. Organize findings using reference managers (e.g., Zotero) and annotate conflicting results .

Q. Table 1: Comparison of Analytical Techniques for TG-02 Citrate Characterization

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.